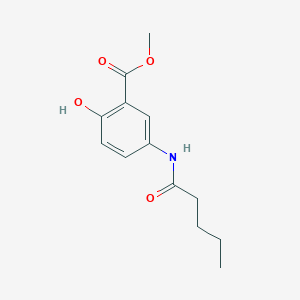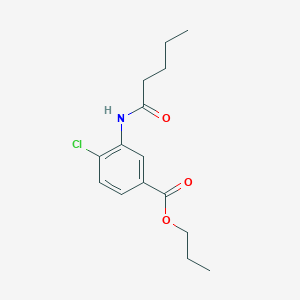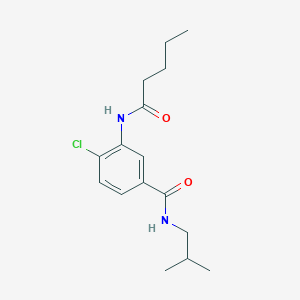![molecular formula C30H27ClN2O3 B308988 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308988.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory and neuroprotective properties.
Wirkmechanismus
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anti-inflammatory and neuroprotective properties by binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. TSPO is involved in the regulation of several cellular processes such as cholesterol transport, apoptosis, and inflammation. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide binding to TSPO results in the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress, leading to the attenuation of neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Physiologically, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to have low toxicity and can be administered orally or intraperitoneally. However, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic efficacy. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide also has poor solubility in water, which can make formulation and administration challenging.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that can improve the solubility and bioavailability of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. Further studies are also needed to investigate the long-term safety and efficacy of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide in preclinical and clinical settings. Additionally, the potential of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide in the treatment of other neuroinflammatory and neurodegenerative diseases should be explored.
Synthesemethoden
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting compound is then reacted with 3,3-diphenylpropanoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by modulating the activity of microglia, which are immune cells in the central nervous system. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and preventing neuronal cell death. These properties make 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Molekularformel |
C30H27ClN2O3 |
Molekulargewicht |
499 g/mol |
IUPAC-Name |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O3/c1-2-36-28-16-10-9-15-26(28)33-30(35)23-17-18-25(31)27(19-23)32-29(34)20-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,24H,2,20H2,1H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
JECIUTWEBWTIPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)

![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)




![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)

